3-Deoxyaphidicolin

Description

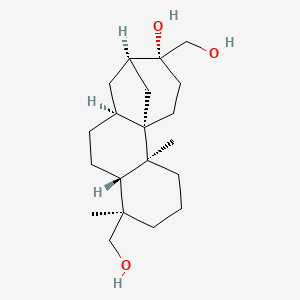

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(12-21)6-3-7-18(2)16(17)5-4-14-10-15-11-19(14,18)8-9-20(15,23)13-22/h14-16,21-23H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWTVINEPPOCLA-DTMQFJJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85483-00-7 | |

| Record name | 3-Deoxyaphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085483007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Mechanism of Action of 3-Deoxyaphidicolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Deoxyaphidicolin is a tetracyclic diterpenoid and a structural analog of aphidicolin, a mycotoxin originally isolated from the mold Cephalosporium aphidicola. Like its parent compound, 3-Deoxyaphidicolin serves as a potent and highly specific inhibitor of eukaryotic DNA replication. Its primary mechanism involves the targeted inhibition of B-family DNA polymerases, particularly DNA polymerase α, which is crucial for the initiation of DNA synthesis. This targeted action makes it a valuable tool in cell biology for cell cycle synchronization and a subject of interest in oncology for its antimitotic properties. This document provides an in-depth examination of the molecular mechanism, cellular effects, and experimental methodologies associated with 3-Deoxyaphidicolin.

Primary Mechanism: Selective Inhibition of DNA Polymerase α

The core mechanism of 3-Deoxyaphidicolin is its direct interaction with and inhibition of the eukaryotic DNA polymerase α (Pol α).[1][2] Pol α is a key component of the primosome complex, responsible for synthesizing the RNA-DNA primers required to initiate DNA replication on both the leading and lagging strands. By targeting this enzyme, 3-Deoxyaphidicolin effectively halts the commencement of DNA synthesis.

Specificity: Studies have demonstrated that 3-Deoxyaphidicolin exhibits high specificity for DNA polymerase α. It does not significantly inhibit other key eukaryotic DNA polymerases, such as DNA polymerase β (involved in DNA repair) or DNA polymerase γ (the mitochondrial DNA polymerase).[1][2] This specificity is a critical feature, allowing for the targeted disruption of replicative DNA synthesis without immediately affecting DNA repair or mitochondrial functions.

Mode of Inhibition: The inhibition of DNA polymerase α by 3-Deoxyaphidicolin is characterized as a competitive inhibition with respect to deoxycytidine triphosphate (dCTP).[1][2] This means that 3-Deoxyaphidicolin binds to the Pol α-DNA complex at or near the dNTP-binding site and directly competes with incoming dCTP molecules.[1][2] The binding of the inhibitor prevents the incorporation of dCTP opposite a template guanine, thereby stalling the elongation of the nascent DNA strand. Interestingly, the inhibition is not competitive with the other three deoxyribonucleoside triphosphates (dATP, dGTP, dTTP).[1][2] The entire inhibitory action is reversible.[3][4]

Structural Insights: While the crystal structure of 3-Deoxyaphidicolin with Pol α is not explicitly detailed in the provided literature, analysis of the parent compound, aphidicolin, reveals key structural interactions. The tetracyclic core of the molecule fits into a hydrophobic pocket in the enzyme's active site. Structure-activity relationship studies show that the hydroxyl groups at positions 17 and 18 are critical for potent inhibitory activity. The removal of the hydroxyl group at position 3, which distinguishes 3-Deoxyaphidicolin from aphidicolin, results in only a moderate reduction (3- to 10-fold) of its inhibitory properties.[5][6] This suggests that the 3-OH group does not form a critical hydrogen bond with the enzyme, and its absence is only slightly detrimental to the binding affinity.[5][6]

Quantitative Data: Inhibition Constants

The inhibitory potency of 3-Deoxyaphidicolin against DNA polymerase α has been quantified, as summarized in the table below.

| Compound | Enzyme Source | Mode of Inhibition | Substrate | Ki Value |

| 3-Deoxyaphidicolin | Sea Urchin | Competitive | dCTP | 0.44 µg/mL |

Table 1: Inhibitory constant (Ki) of 3-Deoxyaphidicolin against DNA polymerase α. Data sourced from Haraguchi et al., 1983.[1][2]

Cellular and Physiological Effects

The specific inhibition of DNA polymerase α by 3-Deoxyaphidicolin leads to several distinct effects at the cellular level.

Selective Inhibition of DNA Synthesis

In vivo studies using sea urchin embryos and HeLa cells have confirmed that 3-Deoxyaphidicolin markedly inhibits DNA synthesis.[1][2] Crucially, at concentrations that effectively block DNA replication, the synthesis of RNA and proteins remains unaffected, highlighting the compound's specific action on DNA replication machinery.[1][2]

Cell Cycle Arrest at the G1/S Boundary

As DNA polymerase α is essential for initiating the S phase of the cell cycle, its inhibition by 3-Deoxyaphidicolin prevents cells from commencing DNA replication. This results in a synchronized cell cycle arrest at the G1/S boundary.[3][4] Cells that have already entered the S phase when the drug is introduced will have their DNA synthesis halted.[3][4] This property of reversibly pausing the cell cycle has made aphidicolin and its analogs invaluable tools for cell synchronization in research.[3] Treatment of AtT-20 corticotroph tumor cells with aphidicolin led to an increased percentage of cells in the G0/G1 phase and a decrease in S phase cells.[7]

Induction of Apoptosis

Prolonged arrest of the cell cycle and the resulting replication stress can trigger programmed cell death, or apoptosis. In tumor cells, aphidicolin has been shown to induce apoptosis.[7] This process can be mediated by stress-response pathways. For instance, in AtT-20 cells, aphidicolin treatment increased the levels of the tumor suppressor proteins p27 and p53 and the mRNA levels of the stress-response gene GADD45β (growth arrest and DNA damage-inducible 45β), a downstream target of p53.[7] The subsequent inhibition of cell proliferation was shown to occur via this p53-GADD45β pathway.[7]

Visualizing the Mechanism and Workflows

Signaling and Mechanical Pathways

Caption: Competitive inhibition of DNA Polymerase α by 3-Deoxyaphidicolin.

Caption: 3-Deoxyaphidicolin blocks the G1 to S phase transition.

Key Experimental Protocols

Protocol: In Vitro DNA Polymerase α Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of 3-Deoxyaphidicolin on DNA polymerase α activity.

Objective: To measure the Ki of 3-Deoxyaphidicolin for DNA polymerase α by assessing its ability to compete with dCTP.

Materials:

-

Purified DNA polymerase α

-

Activated calf thymus DNA (as template-primer)

-

Reaction Buffer (e.g., Tris-HCl pH 7.5, MgCl₂, DTT)

-

Deoxyribonucleoside triphosphates: dATP, dGTP, dTTP

-

Radiolabeled [α-³²P]dCTP or [³H]dCTP

-

Unlabeled dCTP for concentration curve

-

3-Deoxyaphidicolin stock solution (in DMSO)

-

Trichloroacetic acid (TCA), ice-cold

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup: Prepare reaction mixtures on ice. Each reaction tube will contain the reaction buffer, activated DNA template, dATP, dGTP, dTTP, and a specific concentration of unlabeled dCTP.

-

Inhibitor Addition: Add varying concentrations of 3-Deoxyaphidicolin (or DMSO as a vehicle control) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase α to each tube.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for DNA synthesis.

-

Reaction Termination: Stop the reaction by adding ice-cold TCA to precipitate the DNA.

-

DNA Precipitation and Washing: Incubate the tubes on ice for 10-15 minutes. Collect the precipitated DNA by vacuum filtration onto glass fiber filters. Wash the filters extensively with cold TCA and then ethanol to remove unincorporated radiolabeled dCTP.

-

Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.

-

Data Analysis: Plot the enzyme activity against the substrate (dCTP) concentration in the presence and absence of the inhibitor. Analyze the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki value.

Caption: Workflow for the in vitro DNA polymerase inhibition assay.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 3-Deoxyaphidicolin on cell cycle distribution.

Materials:

-

HeLa cells or other proliferating cell line

-

Complete cell culture medium

-

3-Deoxyaphidicolin

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol, ice-cold (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Methodology:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere and grow to ~50-60% confluency. Treat the cells with a desired concentration of 3-Deoxyaphidicolin (and a vehicle control) for a specified time course (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Store fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution between treated and control samples.

References

- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aphidicolin | DNA replication inhibitor | Hello Bio [hellobio.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Deoxyaphidicolin: A Technical Guide on its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaphidicolin is a tetracyclic diterpenoid and an analogue of the well-known DNA polymerase inhibitor, aphidicolin.[1][2] Like its parent compound, 3-Deoxyaphidicolin has garnered interest within the scientific community for its specific inhibitory effects on eukaryotic DNA synthesis, making it a valuable tool in cell biology research and a potential scaffold for the development of novel therapeutic agents.[3][4] This technical guide provides an in-depth overview of the discovery, natural origin, mechanism of action, and experimental protocols related to 3-Deoxyaphidicolin.

Discovery and Natural Origin

3-Deoxyaphidicolin was first identified as a phytotoxin isolated from the culture filtrates of Phoma betae (strain PS-13), a fungus responsible for the leaf spot disease in sugar beets.[1][2] It was discovered alongside aphidicolin and aphidicolin-17-monoacetate during investigations into the secondary metabolites produced by this plant pathogen.[1][2] The biosynthesis of the aphidicolane skeleton, from which 3-Deoxyaphidicolin is derived, is exclusive to fungal metabolism and is believed to proceed through the mevalonate pathway.[5] While Phoma betae is the original reported source, other fungi, such as Nigrospora sphaerica, are known producers of aphidicolin and may also produce related analogues.[5]

Mechanism of Action: Selective Inhibition of DNA Polymerase α

The primary mechanism of action of 3-Deoxyaphidicolin is the selective inhibition of eukaryotic DNA polymerase α.[1][2] This enzyme plays a crucial role in the initiation of DNA replication.[4] The inhibition is highly specific, with no significant effect observed on DNA polymerase β or γ.[1][2]

Studies have demonstrated that 3-Deoxyaphidicolin acts as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP).[1][2] This means that 3-Deoxyaphidicolin competes with dCTP for binding to the active site of DNA polymerase α. This competitive inhibition effectively halts DNA chain elongation, leading to an arrest of DNA synthesis and, consequently, cell cycle progression at the early S phase.[1][2][6] This targeted action on a key component of the DNA replication machinery underlies its potent antimitotic activity.[3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of 3-Deoxyaphidicolin against DNA polymerase α has been quantified in various studies. The following table summarizes key quantitative data.

| Compound | Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | Competitive with | Reference |

| 3-Deoxyaphidicolin | DNA Polymerase α | Sea Urchin | 0.44 µg/mL | dCTP | [1][2] |

| Aphidicolin-17-monoacetate | DNA Polymerase α | Sea Urchin | 0.89 µg/mL | dCTP | [1][2] |

Note: Similar inhibitory modes have been observed with DNA polymerase α from HeLa cells and toad oocytes.[1][2]

Experimental Protocols

Isolation and Purification of 3-Deoxyaphidicolin from Phoma betae

The following is a generalized protocol based on standard methods for the isolation of fungal secondary metabolites.

-

Fungal Culture: Phoma betae is cultured in a suitable liquid medium (e.g., Czapek medium) under optimal conditions for secondary metabolite production.[5]

-

Extraction: After a sufficient incubation period, the culture filtrate is separated from the mycelium by filtration. The filtrate, containing the secreted metabolites, is then extracted with an organic solvent such as ethyl acetate.

-

Chromatographic Separation: The crude extract is concentrated under reduced pressure and subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Purification: Fractions containing 3-Deoxyaphidicolin are pooled and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated 3-Deoxyaphidicolin is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[7][8]

DNA Polymerase α Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of 3-Deoxyaphidicolin on DNA polymerase α activity.

-

Enzyme Preparation: DNA polymerase α is purified from a suitable source, such as calf thymus or HeLa cells, using established biochemical techniques.[9]

-

Reaction Mixture: A standard reaction mixture for DNA polymerase α assay is prepared, typically containing:

-

A suitable buffer (e.g., Tris-HCl)

-

Activated DNA (as a template-primer)

-

Magnesium chloride (as a cofactor)

-

A mixture of three unlabeled deoxynucleoside triphosphates (dATP, dGTP, dTTP)

-

Radiolabeled [\³H]-dCTP

-

Bovine serum albumin (to stabilize the enzyme)

-

-

Inhibitor Addition: Varying concentrations of 3-Deoxyaphidicolin (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of the purified DNA polymerase α enzyme.

-

Incubation: The reaction mixtures are incubated at an optimal temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a solution such as cold trichloroacetic acid (TCA) or EDTA.

-

Quantification of DNA Synthesis: The amount of radiolabeled dCTP incorporated into the newly synthesized DNA is measured. This is typically done by precipitating the DNA, collecting it on glass fiber filters, washing the filters to remove unincorporated nucleotides, and then measuring the radioactivity of the filters using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of 3-Deoxyaphidicolin relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki value can be determined by plotting the data and using appropriate kinetic models (e.g., Lineweaver-Burk plot for determining the mode of inhibition).[9]

Visualizations

References

- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Aphidicolin - Wikipedia [en.wikipedia.org]

- 7. Isolation and structure elucidation of parnafungins, antifungal natural products that inhibit mRNA polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, Structure Elucidation and Biological Activity of Natural Products | MDPI Books [mdpi.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaphidicolin is a tetracyclic diterpenoid and an analog of the well-characterized mycotoxin, aphidicolin. It serves as a potent and specific inhibitor of eukaryotic DNA polymerase α, a key enzyme in DNA replication.[1][2] This targeted mechanism of action makes 3-Deoxyaphidicolin a valuable tool in cellular and molecular biology for investigating DNA synthesis, cell cycle regulation, and as a potential scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary research applications of 3-Deoxyaphidicolin, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

3-Deoxyaphidicolin exerts its biological effects primarily through the competitive inhibition of DNA polymerase α.[1][2] Specifically, it competes with deoxycytidine triphosphate (dCTP) for binding to the active site of the enzyme.[1][2] This competitive inhibition effectively halts the elongation of the nascent DNA strand during replication. Notably, 3-Deoxyaphidicolin shows a high degree of specificity for DNA polymerase α, with little to no inhibitory effect on DNA polymerases β and γ.[1][2] This selectivity is crucial for its utility as a specific probe for DNA polymerase α-dependent processes.

Quantitative Data Summary

The inhibitory potency of 3-Deoxyaphidicolin has been quantified in various experimental systems. The following tables summarize the key quantitative data available.

| Parameter | Organism/Cell Type | Enzyme | Value | Reference(s) |

| Inhibition Constant (Ki) | Sea Urchin Embryos | DNA Polymerase α | 0.44 µg/mL | [1][2] |

| Cell Line | Assay Type | IC50 | Reference(s) |

| HeLa | Cytotoxicity Assay | Data not available | See Note 1 |

| Jurkat | Cytotoxicity Assay | Data not available | See Note 1 |

Primary Research Applications

Inhibition of DNA Replication

The most direct application of 3-Deoxyaphidicolin is the specific inhibition of DNA replication in eukaryotic cells. This property is fundamental to its use in a variety of research contexts.

The following diagram illustrates the mechanism by which 3-Deoxyaphidicolin inhibits DNA replication.

Cell Cycle Synchronization

By reversibly arresting cells at the G1/S boundary, 3-Deoxyaphidicolin and its analogs are powerful tools for synchronizing cell populations.[4] This allows for the study of cell cycle-dependent events in a controlled manner.

The following diagram outlines a typical workflow for synchronizing cells with a DNA synthesis inhibitor like 3-Deoxyaphidicolin, followed by cell cycle analysis using flow cytometry.

Detailed Experimental Protocols

Protocol 1: In Vitro DNA Polymerase α Inhibition Assay

This protocol is adapted from standard DNA polymerase activity assays and can be used to determine the inhibitory effect of 3-Deoxyaphidicolin.[1][5]

Materials:

-

Purified DNA Polymerase α

-

Activated calf thymus DNA template

-

Deoxynucleotide triphosphates (dATP, dGTP, dTTP, and [³H]dCTP)

-

3-Deoxyaphidicolin stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, activated DNA template, dATP, dGTP, dTTP, and [³H]dCTP.

-

Add varying concentrations of 3-Deoxyaphidicolin (or DMSO as a vehicle control) to the respective tubes.

-

Initiate the reaction by adding purified DNA Polymerase α to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol to remove unincorporated nucleotides.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter to determine the amount of [³H]dCTP incorporated into the DNA.

-

Calculate the percentage of inhibition for each concentration of 3-Deoxyaphidicolin relative to the control and determine the IC₅₀ or Kᵢ value.

Protocol 2: Cell Cycle Synchronization of HeLa Cells

This protocol is based on methods using the analog aphidicolin and can be adapted for 3-Deoxyaphidicolin.[4][5]

Materials:

-

HeLa cells in logarithmic growth phase

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-Deoxyaphidicolin stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture HeLa cells to approximately 50-60% confluency.

-

Add 3-Deoxyaphidicolin to the culture medium at a final concentration of 2 µg/mL.[1][2]

-

Incubate the cells for 12-24 hours. This allows cells in G2, M, and G1 to progress and accumulate at the G1/S boundary.

-

To release the cells from the block, aspirate the medium containing 3-Deoxyaphidicolin.

-

Wash the cells twice with pre-warmed sterile PBS.

-

Add fresh, pre-warmed complete culture medium.

-

Cells will now proceed synchronously through the cell cycle. Samples can be collected at various time points for downstream analysis (e.g., flow cytometry, Western blotting).

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in cells previously treated with 3-Deoxyaphidicolin.[6]

Materials:

-

Synchronized or treated cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in cold PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Potential Therapeutic Applications

While primarily a research tool, the ability of 3-Deoxyaphidicolin to inhibit DNA replication in rapidly dividing cells suggests potential, albeit largely unexplored, applications in cancer research. As uncontrolled proliferation is a hallmark of cancer, inhibitors of DNA synthesis are a cornerstone of many chemotherapeutic regimens. Further investigation into the efficacy and safety of 3-Deoxyaphidicolin and its derivatives in preclinical cancer models is warranted.

Conclusion

3-Deoxyaphidicolin is a specific and potent inhibitor of DNA polymerase α, making it an invaluable reagent for the study of DNA replication and cell cycle progression. Its utility in synchronizing cell cultures provides a powerful method for dissecting the molecular events of the cell cycle. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of 3-Deoxyaphidicolin in a research setting and to encourage further exploration of its biological activities and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The role of DNA synthesis inhibition in the cytotoxicity of 2',2'-difluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aphidicolin does not inhibit DNA repair synthesis in ultraviolet-irradiated HeLa cells. A radioautographic study - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Competitive Inhibition of DNA Polymerase Alpha by 3-Deoxyaphidicolin in Relation to dCTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory action of 3-Deoxyaphidicolin on eukaryotic DNA polymerase alpha, with a specific focus on its competitive relationship with deoxycytidine triphosphate (dCTP). 3-Deoxyaphidicolin, a derivative of the tetracyclic diterpenoid antibiotic aphidicolin, serves as a valuable tool in the study of DNA replication and cell cycle control.

Mechanism of Action: Competitive Inhibition

3-Deoxyaphidicolin is a selective inhibitor of eukaryotic DNA polymerase alpha, the primary enzyme responsible for initiating DNA replication.[1][2] The inhibitory mechanism has been identified as competitive with respect to dCTP.[1][2] This means that 3-Deoxyaphidicolin directly competes with dCTP for binding to the active site of the DNA polymerase alpha enzyme. Notably, this competitive inhibition is specific to dCTP, as the presence of 3-Deoxyaphidicolin does not affect the binding of the other three deoxyribonucleoside triphosphates (dATP, dGTP, and dTTP).[1][2] This specificity suggests that 3-Deoxyaphidicolin likely interacts with a region of the dNTP-binding pocket that is crucial for the recognition or binding of dCTP.

The binding of 3-Deoxyaphidicolin to the enzyme-DNA complex prevents the incorporation of dCTP into the growing DNA strand, thereby halting DNA synthesis and ultimately leading to cell cycle arrest in the early S phase. This selective action makes it a potent tool for synchronizing cell cultures and for studying the intricacies of DNA replication.

Quantitative Inhibition Data

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor.

Table 1: Inhibition Constant (Ki) for 3-Deoxyaphidicolin

| Compound | Enzyme Source | Substrate | Inhibition Mode | Ki Value | Reference |

| 3-Deoxyaphidicolin | Sea Urchin DNA Polymerase α | dCTP | Competitive | 0.44 µg/mL | [1][2] |

For comparative context, the parent compound, aphidicolin, also demonstrates potent inhibition of DNA polymerase alpha. However, some studies suggest a more complex inhibitory mechanism for aphidicolin, with competition observed against all four dNTPs, though it is most pronounced with dCTP.[3][4][5][6]

Table 2: Inhibition Data for Aphidicolin (Parent Compound)

| Parameter | Enzyme/Cell Line | Conditions | Value | Reference |

| Ki | Calf Thymus DNA Polymerase α | Competing with dCTP | ~0.2 µM | [3] |

| IC50 | HCT-116 cells | 24-hour WST-1 assay | 9 µM | [7] |

| IC50 | HL-60 cells | 48-hour MTT assay | 24.4 µM | [7] |

Experimental Protocols

In Vitro DNA Polymerase Alpha Inhibition Assay

This protocol outlines a representative method for determining the mode of inhibition and the Ki value of 3-Deoxyaphidicolin in vitro.

Principle: The assay measures the incorporation of a radiolabeled dNTP ([³H]dCTP) into an activated DNA template by purified DNA polymerase alpha. The reaction velocity is measured in the presence of varying concentrations of the substrate (dCTP) and the inhibitor (3-Deoxyaphidicolin).

Materials and Reagents:

-

Purified eukaryotic DNA polymerase alpha

-

Activated calf thymus DNA (template/primer)

-

3-Deoxyaphidicolin

-

Deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

-

[³H]dCTP (radiolabeled)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, β-mercaptoethanol)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and varying concentrations of dCTP.

-

Inhibitor Addition: To a set of reaction tubes, add varying concentrations of 3-Deoxyaphidicolin (dissolved in a suitable solvent like DMSO). Include a control set with the solvent alone.

-

Enzyme Addition: Initiate the reaction by adding a known amount of DNA polymerase alpha to each tube.

-

Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]dCTP.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of incorporated [³H]dCTP.

Data Analysis:

-

Michaelis-Menten Plot: Plot the reaction velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.

-

Lineweaver-Burk Plot: Create a double reciprocal plot (1/V vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.

-

Ki Determination: The Ki value can be determined from the Lineweaver-Burk plot or by using a Dixon plot (1/V vs. inhibitor concentration [I] at different substrate concentrations).

References

- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

3-Deoxyaphidicolin: A Technical Guide to its Antiviral and Antimitotic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaphidicolin is a tetracyclic diterpenoid and an analog of aphidicolin, a natural antibiotic isolated from the fungus Cephalosporium aphidicola.[1][2] Like its parent compound, 3-Deoxyaphidicolin exhibits significant biological activity, primarily as an inhibitor of eukaryotic DNA synthesis, which underpins its potent antimitotic and antiviral properties.[3][4] This technical guide provides an in-depth overview of the core characteristics of 3-Deoxyaphidicolin, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of DNA Polymerase Alpha

The primary molecular target of 3-Deoxyaphidicolin is DNA polymerase alpha, a key enzyme responsible for the initiation of DNA replication in eukaryotic cells.[3][5] The compound acts as a specific inhibitor of this B-family DNA polymerase.[5]

The mechanism of inhibition is competitive with respect to deoxycytidine triphosphate (dCTP).[3][5] 3-Deoxyaphidicolin binds to the DNA polymerase alpha-DNA complex at or near the dNTP binding site, thereby sterically hindering the incorporation of dCTP and stalling the replication fork.[5] Notably, it does not inhibit DNA polymerases beta and gamma, nor does it affect RNA and protein synthesis, highlighting its specificity.[3][4] This targeted inhibition of DNA synthesis is the fundamental basis for its biological effects.

Caption: Mechanism of DNA Polymerase α Inhibition by 3-Deoxyaphidicolin.

Antimitotic Properties

By arresting DNA synthesis, 3-Deoxyaphidicolin effectively halts the cell cycle at the G1/S phase transition or in the early S phase.[6] This prevents cells from replicating their genome, a prerequisite for mitosis. The prolonged arrest of the cell cycle can lead to a delay in cell cleavage and, in some cases, achromosomal cleavage, ultimately inhibiting cell proliferation.[3][4] This antimitotic activity makes 3-Deoxyaphidicolin and its analogs compounds of interest in cancer research.

References

- 1. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]

- 5. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Deoxyaphidicolin in Elucidating Eukaryotic DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyaphidicolin, a derivative of the tetracyclic diterpenoid aphidicolin, serves as a critical tool in the study of eukaryotic DNA replication. By selectively inhibiting DNA polymerase α, it provides a mechanism to arrest the cell cycle at the G1/S boundary, enabling synchronized cell populations for detailed analysis of DNA synthesis and repair. This technical guide provides an in-depth overview of 3-Deoxyaphidicolin's mechanism of action, methodologies for its application in cell synchronization and DNA fiber analysis, and a summary of key quantitative data to facilitate its use in research and drug development.

Introduction

Understanding the intricate process of eukaryotic DNA replication is fundamental to numerous fields of biological research, from cancer biology to developmental genetics. Chemical inhibitors that target specific components of the replication machinery are invaluable for dissecting this complex process. 3-Deoxyaphidicolin, an analog of aphidicolin, has emerged as a potent and specific inhibitor of DNA polymerase α, a key enzyme responsible for initiating DNA replication.[1][2] Its reversible inhibitory action allows for the precise control of cell cycle progression, making it an excellent agent for synchronizing cell cultures.[1] This guide details the molecular basis of 3-Deoxyaphidicolin's function and provides comprehensive protocols for its use in studying DNA replication dynamics.

Mechanism of Action

3-Deoxyaphidicolin exerts its inhibitory effect on eukaryotic DNA replication by specifically targeting DNA polymerase α.[1][3] Unlike its parent compound, aphidicolin, which also inhibits DNA polymerases δ and ε to some extent, 3-Deoxyaphidicolin shows a more pronounced specificity for polymerase α.[1][4]

The inhibition is characterized as a competitive mechanism with respect to deoxycytidine triphosphate (dCTP).[1][4] 3-Deoxyaphidicolin binds to the dCTP binding site on DNA polymerase α, thereby preventing the incorporation of dCTP into the nascent DNA strand and halting replication.[1] This competitive inhibition is reversible, meaning that removal of the compound allows the polymerase to regain its function and DNA synthesis to resume.[5]

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activity of 3-Deoxyaphidicolin and its comparison with aphidicolin.

| Compound | Target Enzyme | Inhibition Type | Competitive Substrate | Ki Value | Cell System | Reference |

| 3-Deoxyaphidicolin | DNA Polymerase α | Competitive | dCTP | 0.44 µg/mL | Sea Urchin | [1][3] |

| Aphidicolin | DNA Polymerase α | Competitive | dCTP | ~0.2 µM | Calf Thymus | [1] |

Table 1: Inhibitory Constants of 3-Deoxyaphidicolin and Aphidicolin. This table provides the reported inhibitory constant (Ki) for 3-Deoxyaphidicolin against DNA polymerase α, highlighting its competitive inhibition with dCTP. For comparison, the Ki value for aphidicolin is also included.

| Compound | Relative Inhibitory Potency (vs. Aphidicolin) | Reference |

| 3-Deoxyaphidicolin | 3- to 10-fold moderate reduction | [1] |

Table 2: Comparative Inhibitory Potency. This table illustrates the relative inhibitory strength of 3-Deoxyaphidicolin compared to aphidicolin.

Experimental Protocols

Cell Synchronization using 3-Deoxyaphidicolin

This protocol describes a general method for synchronizing mammalian cells at the G1/S boundary using 3-Deoxyaphidicolin. The optimal concentration and incubation time may vary depending on the cell line and should be determined empirically.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

3-Deoxyaphidicolin stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

Propidium iodide (PI) staining solution

-

RNase A

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment.

-

Drug Addition: Once cells have adhered and are actively dividing (typically 24 hours after seeding), add 3-Deoxyaphidicolin to the culture medium to a final concentration in the range of 0.5-5 µg/mL. The optimal concentration needs to be determined for each cell line.

-

Incubation: Incubate the cells with 3-Deoxyaphidicolin for a period equivalent to one cell cycle (e.g., 16-24 hours). This allows cells that are in G2, M, and G1 phases to progress and accumulate at the G1/S boundary.

-

Release from Block: To release the cells from the G1/S block, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete culture medium without 3-Deoxyaphidicolin.

-

Time-Course Collection: Collect cells at various time points after release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to analyze their progression through the S, G2, and M phases.

-

Cell Cycle Analysis:

-

Fix the collected cells in 70% ethanol.

-

Stain the cells with propidium iodide solution containing RNase A.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

-

DNA Fiber Analysis to Study Replication Fork Dynamics

This protocol outlines the use of DNA fiber analysis to investigate the effects of 3-Deoxyaphidicolin on replication fork progression. This technique allows for the visualization and measurement of individual replication forks.

Materials:

-

Cells synchronized with 3-Deoxyaphidicolin (as described above) or asynchronously growing cells.

-

5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU) stock solutions.

-

Lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).

-

Spreading buffer (Lysis buffer with a higher concentration of SDS).

-

Microscope slides.

-

Methanol/acetic acid (3:1) fixative.

-

2.5 M HCl.

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibodies: anti-BrdU (recognizes CldU) and anti-BrdU (recognizes IdU) from different species.

-

Fluorescently labeled secondary antibodies.

-

Antifade mounting medium.

-

Fluorescence microscope.

Procedure:

-

Sequential Nucleoside Labeling:

-

Incubate cells with 25 µM CldU for a defined period (e.g., 20-30 minutes).

-

Wash the cells with warm PBS.

-

Incubate the cells with 250 µM IdU for a defined period (e.g., 20-30 minutes).

-

(Optional) Treat cells with 3-Deoxyaphidicolin at a desired concentration during or after the labeling period to assess its immediate effect on fork progression.

-

-

Cell Lysis and DNA Spreading:

-

Harvest a small number of cells (e.g., 1-5 x 10^5).

-

Place a drop of the cell suspension on a microscope slide and add lysis buffer.

-

After a few minutes, tilt the slide to allow the DNA to spread down the slide.

-

Air dry the slides.

-

-

Fixation and Denaturation:

-

Fix the DNA fibers with methanol/acetic acid.

-

Denature the DNA with 2.5 M HCl.

-

-

Immunostaining:

-

Block the slides with blocking buffer.

-

Incubate with primary antibodies against CldU and IdU.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

-

Imaging and Analysis:

-

Mount the slides with antifade medium.

-

Visualize the DNA fibers using a fluorescence microscope.

-

Capture images and measure the lengths of the CldU (first label) and IdU (second label) tracks to determine replication fork speed and analyze replication structures (e.g., origin firing, fork stalling).

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of 3-Deoxyaphidicolin and a typical experimental workflow for its use in cell synchronization.

Caption: Mechanism of DNA Polymerase α Inhibition by 3-Deoxyaphidicolin.

References

- 1. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of DNA replication in C3H 10T1/2 cells synchronized by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Deoxyaphidicolin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaphidicolin is a tetracyclic diterpenoid, and an analog of the mycotoxin aphidicolin, originally isolated from the mold Phoma betae[1][2]. Like its parent compound, 3-Deoxyaphidicolin is a potent and specific inhibitor of eukaryotic DNA replication. Its primary mechanism of action involves the targeted inhibition of B-family DNA polymerases, particularly DNA polymerase α (Pol α)[1][2]. This specificity, coupled with the reversibility of its action, makes 3-Deoxyaphidicolin a valuable tool in cell biology research.

The primary applications of 3-Deoxyaphidicolin in cell culture include the synchronization of cells at the G1/S phase boundary of the cell cycle and, at higher concentrations or prolonged exposure, the induction of apoptosis. These characteristics allow for detailed studies of cell cycle progression, DNA damage response pathways, and programmed cell death.

Mechanism of Action

3-Deoxyaphidicolin exerts its biological effects by specifically targeting and inhibiting DNA polymerase α, a key enzyme responsible for initiating DNA replication in eukaryotes. The inhibition is achieved through a competitive mechanism with respect to deoxycytidine triphosphate (dCTP)[1][2]. By binding at or near the dNTP-binding site of the enzyme, 3-Deoxyaphidicolin prevents the incorporation of dCTP into the nascent DNA strand, thereby halting DNA synthesis and arresting the cell cycle at the G1/S transition or during the S phase[1][3]. Importantly, it does not significantly affect DNA polymerases β and γ, nor does it interfere with RNA or protein synthesis, highlighting its specificity[1][2].

Caption: Mechanism of 3-Deoxyaphidicolin as a competitive inhibitor of DNA Polymerase α.

Quantitative Data Summary

While specific IC50 values for 3-Deoxyaphidicolin are not extensively published, its inhibitory activity is reported to be moderately reduced (3- to 10-fold) compared to its parent compound, aphidicolin[3]. The following tables provide the known inhibitory constant for 3-Deoxyaphidicolin and reference IC50 values for aphidicolin to guide experimental design.

Table 1: Inhibitory Constant (Ki) for 3-Deoxyaphidicolin

| Target Enzyme | Organism | Ki Value (µg/mL) | Reference |

|---|

| DNA Polymerase α | Sea Urchin | 0.44 |[1][2] |

Table 2: Reference IC50 Values for Aphidicolin in Various Cell Lines

| Cell Line | Cell Type | Incubation Time (h) | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| HCT-116 | Human Colon Carcinoma | 24 | 9 | |

| HL-60 | Human Promyelocytic Leukemia | Not Specified | 24.4 | |

| JU56 | Wallaby Cell Line | Not Specified | >0.3* | |

| CLL | Chronic Lymphocytic Leukemia (Primary Cells) | 96 | >3** |

*Concentration at which inhibition of DNA synthesis begins. **Concentration that induced negligible cytotoxicity when used alone.

Experimental Protocols

Preparation of Stock Solution

-

Solvent Selection: 3-Deoxyaphidicolin is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

-

Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of 3-Deoxyaphidicolin (Molar Mass: ~322.49 g/mol ) in high-quality, anhydrous DMSO. For example, dissolve 1 mg in 309.9 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer periods. When diluting for use in cell culture media, ensure the final DMSO concentration does not exceed a level toxic to the specific cell line (typically <0.5%).

Protocol for Cell Synchronization at G1/S Boundary

This protocol describes a method to synchronize cultured mammalian cells at the transition between the G1 and S phases of the cell cycle. The optimal concentration and incubation time should be determined empirically for each cell line.

-

Cell Plating: Plate cells at a density that will allow them to be in the logarithmic growth phase (typically 30-40% confluency) at the time of treatment. Allow cells to adhere and resume proliferation for 12-24 hours.

-

Treatment: Add 3-Deoxyaphidicolin from the stock solution to the culture medium to achieve the desired final concentration. Based on protocols for aphidicolin, a starting concentration range of 0.5-5 µg/mL can be tested.

-

Incubation: Incubate the cells for a period equivalent to at least one full cell cycle (e.g., 16-24 hours for many cancer cell lines). This allows cells that are in G2, M, and G1 to progress through the cell cycle and accumulate at the G1/S boundary.

-

Release from Block: To release the cells from the G1/S block, remove the medium containing 3-Deoxyaphidicolin. Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).

-

Add Fresh Medium: Add fresh, pre-warmed complete culture medium to the cells.

-

Sample Collection: Cells will now proceed into the S phase in a synchronized manner. Collect samples at various time points post-release to analyze different phases of the cell cycle (e.g., 0 hr for G1/S, 2-6 hr for S phase, 8-12 hr for G2/M, depending on the cell line).

Caption: Experimental workflow for cell synchronization using 3-Deoxyaphidicolin.

Protocol for IC50 Value Determination

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of 3-Deoxyaphidicolin using a colorimetric assay such as the MTT assay.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.

-

Serial Dilution: Prepare serial dilutions of 3-Deoxyaphidicolin in complete culture medium. A common approach is to use a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells (in triplicate or quadruplicate).

-

Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Viability Assay (MTT Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

-

Protocol for Induction of Apoptosis

Prolonged exposure to DNA synthesis inhibitors can induce replication stress, leading to apoptosis. This protocol outlines a general method for inducing and assessing apoptosis.

-

Cell Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.

-

Treatment: Treat cells with 3-Deoxyaphidicolin at a concentration determined to be cytotoxic (e.g., 2x to 5x the IC50 value). Include both a negative (vehicle control) and a positive control (e.g., staurosporine or etoposide).

-

Incubation: Incubate cells for a predetermined time (e.g., 24, 48, or 72 hours). The optimal time will vary between cell lines.

-

Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the collected cell suspension to pellet the cells.

-

Apoptosis Assessment: Analyze the cells for markers of apoptosis using standard methods such as:

-

Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

-

Western Blotting: Analyze protein lysates for the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).

-

Microscopy: Observe morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation (e.g., using DAPI or Hoechst staining).

-

Affected Signaling Pathways

Cell Cycle Regulation

The primary pathway affected by 3-Deoxyaphidicolin is the cell cycle machinery. By inhibiting DNA polymerase α, it causes replication forks to stall, triggering the S-phase checkpoint. This checkpoint activation prevents cells from progressing into the G2 and M phases until the replication stress is resolved. Key players in this pathway include cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, whose activities are modulated to halt cycle progression.

Caption: Signaling pathway showing G1/S arrest induced by 3-Deoxyaphidicolin.

Apoptosis Induction Pathway

Sustained replication stress caused by 3-Deoxyaphidicolin can trigger programmed cell death. Studies on aphidicolin show that this can occur via a p53-dependent pathway[1]. The accumulation of DNA damage and replication stress leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then upregulate pro-apoptotic genes, such as GADD45β (Growth Arrest and DNA Damage-inducible 45 beta), which contributes to cell cycle arrest and, ultimately, the initiation of the intrinsic apoptosis cascade involving caspase activation[1].

Caption: p53-mediated apoptosis pathway activated by sustained replication stress.

References

Application Notes and Protocols for Cell Synchronization Using 3-Deoxyaphidicolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaphidicolin is a tetracyclic diterpenoid and an analog of aphidicolin, a well-known inhibitor of eukaryotic DNA replication. Like its parent compound, 3-Deoxyaphidicolin specifically targets and inhibits DNA polymerase α, a key enzyme responsible for the initiation of DNA synthesis. This inhibitory action effectively blocks cells at the G1/S boundary of the cell cycle. By arresting cells at this specific phase, 3-Deoxyaphidicolin serves as a valuable tool for synchronizing cell populations in vitro. Synchronized cell cultures are essential for a wide range of studies in cell biology, cancer research, and drug development, enabling the investigation of cell cycle-dependent processes and the efficacy of therapeutic agents at specific cellular stages.

Mechanism of Action

3-Deoxyaphidicolin exerts its cell cycle-arresting effect by directly inhibiting DNA polymerase α.[1] This enzyme is crucial for the synthesis of the RNA-DNA primers required for the initiation of DNA replication on both the leading and lagging strands. The mode of action is a competitive inhibition with respect to dCTP.[1] By binding to DNA polymerase α, 3-Deoxyaphidicolin prevents the incorporation of deoxynucleotides, thereby halting DNA synthesis and causing the cell cycle to arrest at the G1/S transition point.[1] This blockade is reversible, and upon removal of the compound, cells can synchronously re-enter the S phase and proceed through the cell cycle.

Quantitative Data Summary

The following table summarizes the available quantitative data for 3-Deoxyaphidicolin and its parent compound, aphidicolin, to provide a basis for determining effective concentrations for cell synchronization. It is important to note that the inhibitory properties of 3-deoxy aphidicolin derivatives have been observed to be moderately reduced (3- to 10-fold) compared to aphidicolin. Therefore, optimization of the concentration for specific cell lines is crucial.

| Compound | Parameter | Value | Cell Type/System | Reference |

| 3-Deoxyaphidicolin | Ki (vs dCTP) | 0.44 µg/mL | Sea urchin embryo DNA polymerase α | [1] |

| 3-Deoxyaphidicolin | Effective Concentration | 2 µg/mL | Sea urchin fertilized eggs (delayed cleavage) | [1] |

| Aphidicolin | Effective Concentration | 1-2 µg/mL | C3H 10T1/2 clone 8 cells | |

| Aphidicolin | Effective Concentration | 5 µM (approx. 1.7 µg/mL) | HeLa cells | |

| Aphidicolin | Ki (vs dCTP) | ~0.2 µM (approx. 0.07 µg/mL) | Calf thymus DNA polymerase α |

Experimental Protocols

Protocol 1: General Cell Synchronization with 3-Deoxyaphidicolin

This protocol provides a general guideline for synchronizing mammalian cells at the G1/S boundary. The optimal concentration of 3-Deoxyaphidicolin and incubation time should be determined empirically for each cell line.

Materials:

-

3-Deoxyaphidicolin stock solution (e.g., 1 mg/mL in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), sterile

-

Cultured mammalian cells in logarithmic growth phase

-

Flow cytometer and appropriate reagents for cell cycle analysis (e.g., propidium iodide)

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment without reaching confluency.

-

Addition of 3-Deoxyaphidicolin: Allow cells to attach and resume proliferation (typically 12-24 hours after seeding). Add 3-Deoxyaphidicolin to the culture medium to achieve the desired final concentration. Based on available data, a starting concentration range of 1-5 µg/mL is recommended for initial optimization.

-

Incubation: Incubate the cells with 3-Deoxyaphidicolin for a period equivalent to at least one cell cycle length (e.g., 16-24 hours for many common cell lines). This allows cells that are in S, G2, and M phases at the time of drug addition to progress through the cell cycle and arrest at the G1/S boundary.

-

Release from Arrest (Washout): To release the cells from the G1/S block, aspirate the medium containing 3-Deoxyaphidicolin. Wash the cells twice with pre-warmed, sterile PBS to remove any residual compound. Add fresh, pre-warmed complete culture medium.

-

Harvesting Synchronized Cells: Cells will begin to enter the S phase synchronously after the removal of 3-Deoxyaphidicolin. Harvest cells at various time points post-release to obtain populations enriched in different phases of the cell cycle (e.g., S phase: 0-8 hours, G2/M phase: 8-16 hours post-release, depending on the cell line).

-

Verification of Synchronization: To confirm the efficiency of synchronization, harvest a sample of cells before and at different time points after the release. Analyze the cell cycle distribution by flow cytometry after staining with a DNA-intercalating dye like propidium iodide. A high percentage of cells in the G1 peak before release and a synchronous progression through S and G2/M phases after release indicates successful synchronization.

Protocol 2: Double Block Synchronization for Tighter Synchronization

For experiments requiring a higher degree of synchrony, a double block protocol can be employed. This involves a primary block with a different agent (e.g., serum starvation or another chemical inhibitor) followed by a 3-Deoxyaphidicolin block.

Materials:

-

Same as Protocol 1

-

Agent for the first block (e.g., serum-free medium)

Procedure:

-

First Block: Synchronize cells in G0/G1 by a method such as serum starvation (incubating cells in a low-serum or serum-free medium for 24-48 hours).

-

Release from First Block: Release the cells from the first block by adding complete medium.

-

Second Block with 3-Deoxyaphidicolin: As cells progress from G1 towards S phase, add 3-Deoxyaphidicolin at the optimized concentration (determined as in Protocol 1). The timing of addition should be optimized to capture the cells at the G1/S boundary (typically 8-12 hours after release from the first block). Incubate for 12-16 hours.

-

Release and Analysis: Release the cells from the 3-Deoxyaphidicolin block and proceed with harvesting and analysis as described in Protocol 1.

Visualizations

Caption: Mechanism of 3-Deoxyaphidicolin-induced cell cycle arrest at the G1/S boundary.

Caption: Experimental workflow for cell synchronization using 3-Deoxyaphidicolin.

References

How to prepare a stock solution of 3-Deoxyaphidicolin for experiments.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of a stock solution of 3-Deoxyaphidicolin, a potent inhibitor of eukaryotic DNA polymerase alpha. Due to its structural similarity to aphidicolin, the preparation and handling procedures are based on the well-established methods for its parent compound. The protocol outlines the necessary materials, step-by-step instructions for dissolution, and recommendations for storage to ensure the stability and efficacy of the stock solution for use in various cell-based experiments, such as cell cycle synchronization and studies on DNA replication.

Introduction

3-Deoxyaphidicolin is a derivative of aphidicolin, a tetracyclic diterpenoid isolated from the fungus Cephalosporium aphidicola. Like aphidicolin, 3-Deoxyaphidicolin selectively inhibits DNA polymerase alpha, a key enzyme in eukaryotic DNA replication.[1] This inhibition occurs through competitive binding with respect to dCTP, leading to the arrest of the cell cycle at the G1/S phase boundary.[1] This property makes 3-Deoxyaphidicolin a valuable tool for synchronizing cell cultures for various experimental purposes.[2][3][4] Proper preparation of a stock solution is critical to ensure its solubility, stability, and accurate dosing in cellular assays. This protocol provides a standardized procedure for the preparation of a 3-Deoxyaphidicolin stock solution, primarily using dimethyl sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation and storage of aphidicolin stock solutions, which can be applied to 3-Deoxyaphidicolin due to their structural analogy.

Table 1: Solubility of Aphidicolin

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 10 | ~29.5 |

| Methanol | 1 | ~2.95 |

| Ethanol | 1 | ~2.95 |

| Water | Poorly soluble | Poorly soluble |

Data is based on the molecular weight of aphidicolin (338.48 g/mol ). The molecular weight of 3-Deoxyaphidicolin is approximately 322.48 g/mol .

Table 2: Recommended Storage Conditions for Stock Solution in DMSO

| Storage Temperature | Duration | Notes |

| -20°C | Up to 1 month | Suitable for short-term storage. |

| -80°C | Up to 6 months | Recommended for long-term storage. |

| 4°C (in Ethanol) | Up to 1 week | Alternative for short-term storage if DMSO is not suitable. |

Experimental Protocols

Materials

-

3-Deoxyaphidicolin powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM Stock Solution in DMSO

-

Pre-weighing Preparation: Before opening the vial of 3-Deoxyaphidicolin, allow it to equilibrate to room temperature to prevent condensation of moisture.

-

Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of 3-Deoxyaphidicolin powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.22 mg of 3-Deoxyaphidicolin (based on a molecular weight of 322.48 g/mol ).

-

Dissolution:

-

Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.

-

Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution with 3.22 mg of powder, add 1 mL of DMSO.

-

Cap the tube tightly.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

For short-term storage (up to 1 month), store the aliquots at -20°C.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.

-

-

Working Solution Preparation: When needed for an experiment, thaw a single aliquot at room temperature. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium immediately before use. It is important to mix the diluted solution thoroughly to avoid precipitation.

Visualizations

Signaling Pathway of 3-Deoxyaphidicolin Action

Caption: Mechanism of 3-Deoxyaphidicolin-induced cell cycle arrest.

Experimental Workflow for Stock Solution Preparation

References

- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A method for the synchronization of cultured cells with aphidicolin: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of DNA replication in C3H 10T1/2 cells synchronized by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a 3-Deoxyaphidicolin-Based DNA Polymerase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaphidicolin, an analog of aphidicolin, is a potent and specific inhibitor of eukaryotic DNA polymerase α (alpha).[1] This property makes it a valuable tool for studying DNA replication and for screening potential anticancer and antiviral agents. These application notes provide a detailed, step-by-step guide for conducting a DNA polymerase assay using 3-Deoxyaphidicolin as an inhibitor. The protocol is based on a non-radioactive, fluorescence-based method, which offers a safer and more high-throughput alternative to traditional radioisotope-based assays.[2][3][4]

The assay measures the activity of DNA polymerase α by quantifying the amount of double-stranded DNA (dsDNA) synthesized. The inhibition of this synthesis by 3-Deoxyaphidicolin is then determined. The mechanism of inhibition is competitive with respect to deoxycytidine triphosphate (dCTP).[1]

Mechanism of Action: 3-Deoxyaphidicolin

3-Deoxyaphidicolin specifically targets DNA polymerase α, a key enzyme responsible for initiating DNA replication in eukaryotes. It functions by competing with the natural substrate, dCTP, for binding to the active site of the enzyme.[1] This competitive inhibition effectively halts DNA chain elongation.

Caption: Mechanism of 3-Deoxyaphidicolin Inhibition.

Quantitative Data Summary

The inhibitory activity of 3-Deoxyaphidicolin is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The Ki value for 3-Deoxyaphidicolin with DNA polymerase α has been reported to be 0.44 µg/mL.[1]

| Parameter | Value | Enzyme Source | Reference |

| Ki | 0.44 µg/mL | Sea Urchin DNA Polymerase α | [Haraguchi et al., 1983[1]] |

| Inhibition Mode | Competitive with dCTP | Sea Urchin DNA Polymerase α | [Haraguchi et al., 1983[1]] |

| Recommended Starting Concentration Range for IC50 Determination | 0.1 - 10 µg/mL | Eukaryotic DNA Polymerase α | - |

Experimental Protocols

This protocol describes a fluorescence-based DNA polymerase assay using a dsDNA-specific fluorescent dye, such as PicoGreen™, to quantify DNA synthesis.

Materials and Reagents

-

Enzyme: Purified human DNA polymerase α

-

Inhibitor: 3-Deoxyaphidicolin

-

Assay Buffer (10X): 500 mM Tris-HCl (pH 7.8), 100 mM MgCl₂, 10 mM DTT

-

Activated Calf Thymus DNA: (as template/primer)

-

Deoxynucleotide Triphosphate (dNTP) Mix: 2.5 mM each of dATP, dGTP, dTTP, and dCTP

-

Fluorescent Dye: PicoGreen™ dsDNA Quantitation Reagent

-

Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

-

Plate: 96-well black, flat-bottom plate

-

TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

Equipment

-

Microplate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

-

Incubator or water bath set to 37°C

-

Multichannel pipette

-

Standard laboratory vortexer and centrifuge

Experimental Workflow

Caption: DNA Polymerase Inhibition Assay Workflow.

Detailed Methodology

1. Preparation of Reagents

-

1X Assay Buffer: Dilute the 10X Assay Buffer to 1X with nuclease-free water.

-

3-Deoxyaphidicolin Stock Solution: Prepare a 10 mM stock solution of 3-Deoxyaphidicolin in 100% DMSO. From this, prepare serial dilutions in 1X Assay Buffer to achieve final assay concentrations ranging from 0.1 to 10 µg/mL. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

-

Reaction Master Mix: For each reaction, prepare a master mix containing:

-

10 µL of 10X Assay Buffer

-

10 µL of Activated Calf Thymus DNA (25 µg/mL)

-

10 µL of dNTP Mix (final concentration of 250 µM each)

-

58 µL of Nuclease-free water

-

2. Assay Procedure

-

Plate Setup: Add 2 µL of the serially diluted 3-Deoxyaphidicolin or DMSO (for the no-inhibitor control) to the appropriate wells of a 96-well black plate. Include a "no enzyme" control and a "no inhibitor" control.

-

Add Master Mix: Add 88 µL of the Reaction Master Mix to each well.

-

Initiate Reaction: Start the reaction by adding 10 µL of diluted DNA polymerase α (the optimal concentration should be determined empirically, but a starting point is 0.1-1 units/well) to each well. The final reaction volume will be 100 µL.

-

Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.

-

Stop Reaction: Terminate the reaction by adding 10 µL of 50 mM EDTA.

-

Fluorescence Detection:

-

Prepare the PicoGreen™ working solution by diluting the stock reagent 1:200 in TE buffer.

-

Add 100 µL of the diluted PicoGreen™ solution to each well.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

-

3. Data Analysis

-

Background Subtraction: Subtract the fluorescence reading of the "no enzyme" control from all other readings.

-

Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration of 3-Deoxyaphidicolin using the following formula:

% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of No Inhibitor Control Well)] x 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the 3-Deoxyaphidicolin concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Logical Relationship for Data Analysis

Caption: Data Analysis Workflow for IC50 Determination.

Conclusion

This document provides a comprehensive guide for performing a 3-Deoxyaphidicolin-based DNA polymerase assay. The fluorescence-based protocol offers a sensitive, safe, and efficient method for studying the inhibitory effects of this compound on DNA polymerase α. The provided data and workflows are intended to assist researchers in the successful implementation and interpretation of this assay for applications in basic research and drug development.

References

- 1. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence-based, high-throughput DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Ki of 3-Deoxyaphidicolin for DNA Polymerase Alpha

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaphidicolin, an analog of the mycotoxin aphidicolin, is a selective inhibitor of eukaryotic DNA polymerase alpha.[1][2] Understanding its inhibitory constant (Ki) is crucial for its application in cell biology research and as a potential therapeutic agent. These application notes provide a detailed protocol for determining the Ki of 3-Deoxyaphidicolin for DNA polymerase alpha, summarizing the key quantitative data and outlining the experimental workflow.

Mechanism of Action

3-Deoxyaphidicolin acts as a competitive inhibitor of DNA polymerase alpha.[1][2] Specifically, it competes with deoxycytidine triphosphate (dCTP) for binding to the enzyme's active site.[1][2] This targeted inhibition of DNA polymerase alpha disrupts eukaryotic DNA synthesis.[1][2]

Quantitative Data Summary

The inhibitory activity of 3-Deoxyaphidicolin against DNA polymerase alpha has been quantitatively determined. The key inhibitory constant (Ki) is summarized in the table below.

| Inhibitor | Target Enzyme | Ki Value (µg/mL) | Ki Value (µM) | Mechanism of Inhibition | Competing Substrate | Organism Source of Enzyme |

| 3-Deoxyaphidicolin | DNA Polymerase Alpha | 0.44[1][2] | ~1.36 | Competitive[1][2] | dCTP[1][2] | Sea Urchin[1][2] |

Note: The molar mass of 3-Deoxyaphidicolin is approximately 322.5 g/mol (derived from the molar mass of aphidicolin, 338.5 g/mol , by subtracting the mass of one oxygen atom). The Ki value in µM is calculated based on this approximation.

Experimental Protocols